Methyl 4-bromo-2-formyl-5-methylbenzoate
Description
Methyl 4-bromo-2-formyl-5-methylbenzoate is a substituted methyl benzoate derivative featuring bromine, formyl, and methyl groups on the aromatic ring. Its molecular formula is C₁₀H₉BrO₃, with a molar mass of 257.08 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive functional groups. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group enables condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
methyl 4-bromo-2-formyl-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGINTWWPEJADPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-formyl-5-methylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Products include methyl 4-amino-2-formyl-5-methylbenzoate or methyl 4-thio-2-formyl-5-methylbenzoate.
Oxidation Reactions: The major product is methyl 4-bromo-2-carboxy-5-methylbenzoate.
Reduction Reactions: The major product is methyl 4-bromo-2-hydroxymethyl-5-methylbenzoate.
Scientific Research Applications
Methyl 4-bromo-2-formyl-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-formyl-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Reactivity
a. Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate
- Molecular Formula : C₉H₇Br₂FO₂ (Molar mass: 325.96 g/mol)
- Key Differences : Contains two bromine atoms and a fluorine substituent instead of a formyl group.
- Reactivity : The dual bromine atoms enhance electrophilic substitution reactivity, while fluorine’s electron-withdrawing effect stabilizes the aromatic ring. This compound is less prone to aldehyde-specific reactions (e.g., oxidation) compared to the target compound.
b. Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate
- Synthesis : Derived from 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate in the presence of Na₂S₂O₅ in DMF .
- Key Differences : Incorporates a benzimidazole ring instead of bromo and formyl groups.
- Applications : Likely used in medicinal chemistry due to benzimidazole’s pharmacological relevance (e.g., antiparasitic agents).
c. Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
Physical and Chemical Properties
Table 1: Comparative Properties of Methyl Benzoate Derivatives
*Data inferred from analogous compounds where direct measurements are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
